molecular formula C24H26N2O4S B5240917 N-[2-(4-methoxyphenyl)ethyl]-4-[(N-methylsulfonylanilino)methyl]benzamide

N-[2-(4-methoxyphenyl)ethyl]-4-[(N-methylsulfonylanilino)methyl]benzamide

Cat. No.: B5240917
M. Wt: 438.5 g/mol
InChI Key: RZERIIGUJQMDCO-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-4-[(N-methylsulfonylanilino)methyl]benzamide is an organic compound with a complex structure that includes a methoxyphenyl group, an ethyl chain, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4-[(N-methylsulfonylanilino)methyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . This method is favored due to its selectivity and ability to reduce specific functional groups without affecting others .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reduction methods, but with optimized reaction conditions to ensure high yield and purity. The use of catalysts such as lithium aluminum hydride (LiAlH4) or tin may also be employed to enhance the efficiency of the reduction process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-4-[(N-methylsulfonylanilino)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: As mentioned earlier, reduction reactions are commonly performed using NaBH4 or LiAlH4.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction typically results in the formation of secondary amines .

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-4-[(N-methylsulfonylanilino)methyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4-[(N-methylsulfonylanilino)methyl]benzamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenyl)ethyl]benzamide
  • 4-[(N-methylsulfonylanilino)methyl]benzamide
  • N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Uniqueness

Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-[(N-methylsulfonylanilino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-30-23-14-10-19(11-15-23)16-17-25-24(27)21-12-8-20(9-13-21)18-26(31(2,28)29)22-6-4-3-5-7-22/h3-15H,16-18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZERIIGUJQMDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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